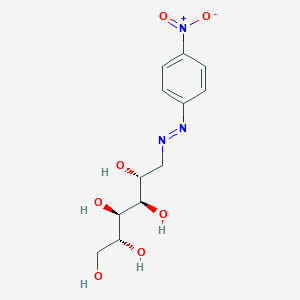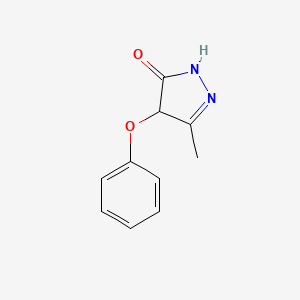
3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) under mild conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial production would likely involve scalable cyclocondensation reactions using environmentally benign catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, particularly at the phenoxy group, can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the pyrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound’s structure allows it to fit into active sites, altering the function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-5-nitropyridine: Used in the synthesis of 4,5-dihydro-1H-pyrazole derivatives.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and applications in photoluminescent materials.
Uniqueness
3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Propriétés
Numéro CAS |
289655-92-1 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-methyl-4-phenoxy-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(10(13)12-11-7)14-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) |
Clé InChI |
UDHDHGOVCKERAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1OC2=CC=CC=C2 |
Solubilité |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


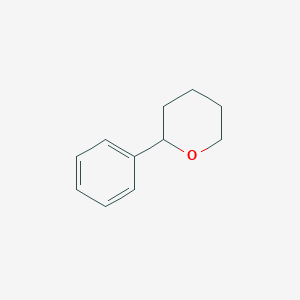
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
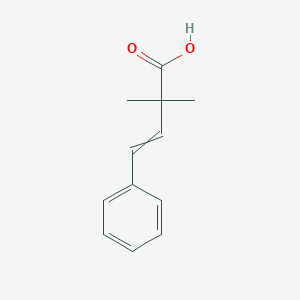
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
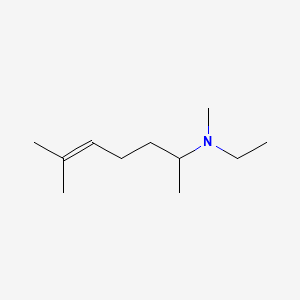
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)


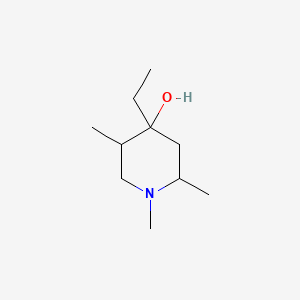
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)

![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
